molecular formula C11H12N4O2S B2980332 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide CAS No. 1797562-40-3

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide

Cat. No.: B2980332
CAS No.: 1797562-40-3
M. Wt: 264.3
InChI Key: UACCWXBZGYQZBJ-UHFFFAOYSA-N
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Description

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide is a synthetic organic compound that features a pyridazinone core linked to a thiazole ring via a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. One possible route could start with the preparation of the pyridazinone core, followed by the introduction of the thiazole ring and the propanamide chain. Key steps might include:

    Formation of the Pyridazinone Core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Thiazole Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to link the thiazole ring to the pyridazinone core.

    Formation of the Propanamide Chain: This could be achieved through an amidation reaction, where the amine group of the thiazole ring reacts with a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)acetamide: Similar structure but with an acetamide chain instead of a propanamide chain.

    3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)butanamide: Similar structure but with a butanamide chain instead of a propanamide chain.

Uniqueness

The uniqueness of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)propanamide lies in its specific combination of functional groups and molecular architecture, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(1-methyl-6-oxopyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-15-10(17)5-3-8(14-15)2-4-9(16)13-11-12-6-7-18-11/h3,5-7H,2,4H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACCWXBZGYQZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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